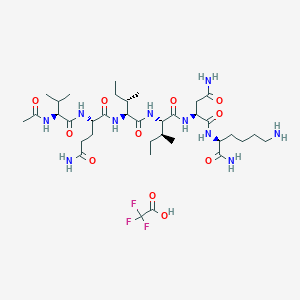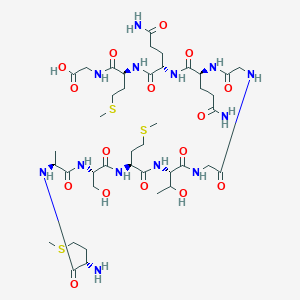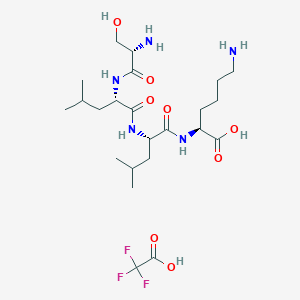
c-Myc Peptide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Myc Peptide Trifluoroacetate is a synthetic peptide corresponding to the C-terminal amino acids (410-419) of human c-myc protein, and participates in regulation of growth-related gene transcription.
Aplicaciones Científicas De Investigación
1. Cancer Cell Growth Inhibition and Gene Transcription
c-Myc, a nuclear protein, plays a crucial role in cell transformation and proliferation. Research by Giorello et al. (1998) has shown that a modified peptide derived from c-Myc can interfere with c-Myc DNA binding in vitro, indicating its potential in inhibiting cancer cell growth and affecting gene transcription (Giorello et al., 1998).
2. Facilitating Peptide Synthesis
Carbajo et al. (2019) reported on a handle for protecting the C-terminus of peptides during synthesis, involving low concentration trifluoroacetic acid. This method is useful in the convergent synthesis of long peptides, highlighting its importance in peptide synthesis and potentially in the production of c-Myc peptides (Carbajo et al., 2019).
3. Development of Bioactive Materials
Kubarova et al. (2021) explored the extraction and purification of bioactive materials using trifluoroacetic acid, which could be relevant in the context of developing c-Myc peptide-based materials for various biological applications (Kubarova et al., 2021).
4. Peptide Secondary Structure Determination
Andrushchenko et al. (2007) discussed the removal of trifluoroacetate from peptides, a necessary step for determining peptide secondary structures using infrared absorption spectroscopy. This is significant for the structural analysis of c-Myc peptides (Andrushchenko et al., 2007).
5. Anti-gene PNA Constructs for c-Myc Inhibition
Cutrona et al. (2000) used Peptide Nucleic Acids (PNA) as an anti-gene agent to downregulate c-myc expression in cell cultures, demonstrating a method for inhibiting the c-Myc oncogene (Cutrona et al., 2000).
6. Detection and Characterization of c-Myc Protein
Evan et al. (1985) and Hann et al. (1984) isolated monoclonal antibodies against the c-Myc protein, providing tools for detecting and characterizing this protein in various cell types. This research is foundational in understanding the role and presence of c-Myc in different cellular contexts (Evan et al., 1985); (Hann et al., 1984).
Propiedades
Fórmula molecular |
C₅₃H₈₇F₃N₁₂O₂₃ |
|---|---|
Peso molecular |
1317.32 |
Secuencia |
One Letter Code: EQKLISEEDL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






